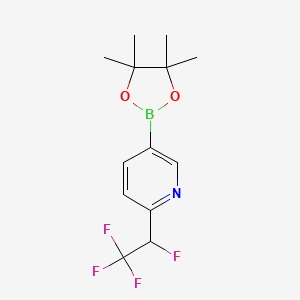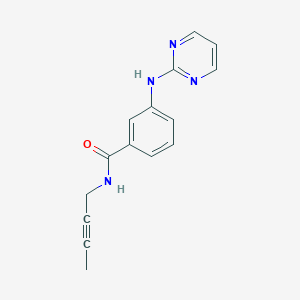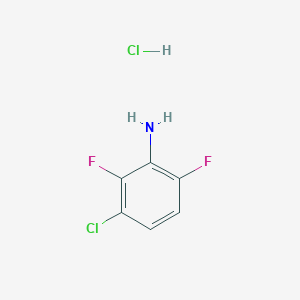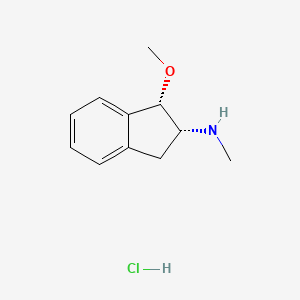![molecular formula C10H18ClN B7450888 rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride](/img/structure/B7450888.png)
rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride, also known as (1R,2R,3R,6S,7S)-3-amino-bicyclo[4.1.0]heptane-2,6-dicarboxylic acid hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2.1.0,2,6]decan-3-amine hydrochloride.
Mécanisme D'action
Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride acts as a selective agonist of mGluR2/3, which are G-protein-coupled receptors located on presynaptic terminals. Activation of mGluR2/3 leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels, which reduces the release of glutamate. This mechanism of action has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the release of glutamate in the brain, which can lead to neuroprotection and improved cognitive function. It has also been shown to reduce anxiety-like behavior and to have antidepressant effects in animal models. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride in lab experiments is its selectivity for mGluR2/3, which allows for targeted modulation of glutamate release. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function, which makes it a promising candidate for the treatment of neurological disorders. One limitation of using rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride in lab experiments is its potential for off-target effects, which may complicate data interpretation.
Orientations Futures
There are several future directions for research on rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and addiction. Another direction is to explore its mechanism of action in greater detail, including its effects on other neurotransmitter systems and its potential for off-target effects. Additionally, future research could focus on developing more selective agonists of mGluR2/3 that have improved pharmacokinetic properties and reduced potential for off-target effects.
Méthodes De Synthèse
The synthesis of rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride involves the reaction of 1,2,3,6-tetrahydrophthalic anhydride with ammonia to form racemic cis-1-amino-2,3,6,7-tetrahydrobenzo[b]thiophene-5,5-dioxide. Subsequent reduction of the compound with lithium aluminum hydride leads to the formation of rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.
Applications De Recherche Scientifique
Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and addiction. It acts as a selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3), which regulates the release of glutamate, a neurotransmitter involved in synaptic plasticity and neuronal excitability. Activation of mGluR2/3 has been shown to reduce the release of glutamate, thereby reducing excitotoxicity and promoting neuroprotection.
Propriétés
IUPAC Name |
(1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h6-10H,1-5,11H2;1H/t6-,7+,8-,9+,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVOKHLDDOOLCC-YICBPTBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@@H](CC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450825.png)
![1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)





![Ethyl 4-[4-(prop-2-enamido)benzoyloxy]piperidine-1-carboxylate](/img/structure/B7450859.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-1,2-oxazol-5-yl)methylsulfanyl]acetamide](/img/structure/B7450863.png)
![[7-(4-Methoxy-6-methylpyrimidin-2-yl)-2,7-diazaspiro[4.4]nonan-2-yl]-(6-methoxypyrimidin-4-yl)methanone](/img/structure/B7450878.png)
![2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B7450881.png)
![2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride](/img/structure/B7450896.png)